molecular formula C8H8ClNO4S B2772405 5-Chloro-2-(methylsulfonamido)benzoic acid CAS No. 89979-12-4

5-Chloro-2-(methylsulfonamido)benzoic acid

Cat. No. B2772405
CAS RN: 89979-12-4
M. Wt: 249.67
InChI Key: MSJXONVQCMKJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(methylsulfonamido)benzoic acid is a chemical compound with the molecular formula C8H8ClNO4S . It has a molecular weight of 249.67 . It is used for research and development purposes .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-(methylsulfonamido)benzoic acid is 1S/C8H8ClNO4S/c1-10-15(13,14)5-2-3-7(9)6(4-5)8(11)12/h2-4,10H,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Chloro-2-(methylsulfonamido)benzoic acid is a solid substance . It has a predicted boiling point of 416.1±55.0 °C and a predicted density of 1.617±0.06 g/cm3 . The melting point is reported to be between 200 to 202 °C .

Scientific Research Applications

Chemical Structure and Properties

The chemical structure of similar compounds like methyl 5-chloro-2-{[(trifluoro­methyl)­sulfonyl]amino}benzoate, a novel acaricide known as amido­flumet, has been studied. This compound's structure reveals orientations of side chains forming an intra­molecular N—H⋯O hydrogen bond, suggesting similar structural features for 5-Chloro-2-(methylsulfonamido)benzoic acid (Kimura & Hourai, 2005).

Agricultural and Plant Growth Applications

Studies on plant growth-regulating substances have examined the physiological activity of chloro- and methyl-substituted benzoic acids. These studies indicate potential agricultural applications, such as in growth-promoting activities (Pybus, Smith, Wain & Wightman, 1959).

Medical and Therapeutic Research

Sulfonamide derivatives of benzoic acid, like 5-Chloro-2-(methylsulfonamido)benzoic acid, have been synthesized and studied for their potential in treating various medical conditions. For instance, research on N-acyl-4-chloro-5-methyl-2-(R1-methylthio)benzenesulfonamides indicates potential anticancer activity (Żołnowska et al., 2015).

Antimicrobial and Antifungal Applications

The synthesis of bifunctional sulfonamide-amide derivatives from benzoic acids has shown significant in vitro antibacterial and antifungal activities against various bacterial and fungal strains (Abbavaram & Reddyvari, 2013). Another study on novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds demonstrated efficacy against multiple bacterial strains, including Mycobacterium tuberculosis (Krátký et al., 2012).

Electrochemical and Spectroscopic Applications

Research into the electrochemical oxidation of organic compounds, including benzoic acids, in fluorosulfuric acid, can provide insights into the electrochemical properties and applications of 5-Chloro-2-(methylsulfonamido)benzoic acid (Rudenko et al., 1983).

Synthesis and Characterization

Methods for the synthesis and characterization of related compounds, such as 4-(methylsulfonyl)benzoic acid, provide a framework for understanding the synthesis and potential applications of 5-Chloro-2-(methylsulfonamido)benzoic acid (Yin, 2002).

Mechanism of Action

The mechanism of action for 5-Chloro-2-(methylsulfonamido)benzoic acid is not specified in the available resources. As it is used for research and development purposes , its mechanism of action may depend on the specific context of its use.

Safety and Hazards

5-Chloro-2-(methylsulfonamido)benzoic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-chloro-2-(methanesulfonamido)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-15(13,14)10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJXONVQCMKJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(methylsulfonamido)benzoic acid

CAS RN

89979-12-4
Record name 5-Chloro-2-(methylsulfonamido)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.